
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple stereocenters and functional groups makes this compound an interesting subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a γ-lactam.
Introduction of Substituents: The methyl, nitrophenyl, and phenyl groups can be introduced through various substitution reactions, often involving reagents like methyl iodide, nitrobenzene, and bromobenzene.
Chiral Resolution: The stereochemistry of the compound can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To increase reaction rates and yields.
Purification Techniques: Such as crystallization or chromatography to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitro derivatives or carboxylic acids.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted pyrrolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of pyrrolidinone are often explored for their pharmacological potential. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the pyrrolidinone ring might interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S,5R)-1,5-Dimethyl-3-(4-aminophenyl)-4-phenylpyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.
(3S,4S,5R)-1,5-Dimethyl-3-(4-methylphenyl)-4-phenylpyrrolidin-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions that other substituents cannot, potentially leading to unique biological or chemical properties.
Propiedades
Número CAS |
823785-99-5 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(3S,4S,5R)-1,5-dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-12-16(13-6-4-3-5-7-13)17(18(21)19(12)2)14-8-10-15(11-9-14)20(22)23/h3-12,16-17H,1-2H3/t12-,16-,17-/m1/s1 |
Clave InChI |
LYICQMAFRVAWAC-CSMYWGQOSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H](C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
CC1C(C(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


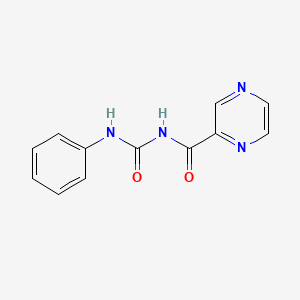
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
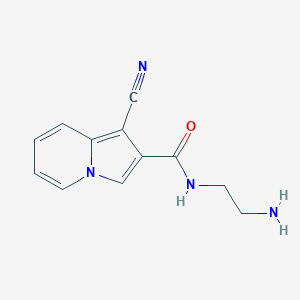
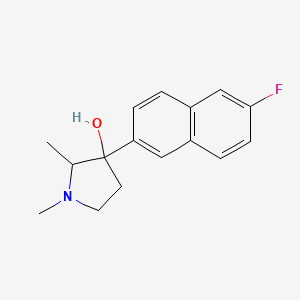

![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)
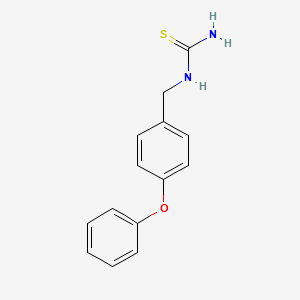
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
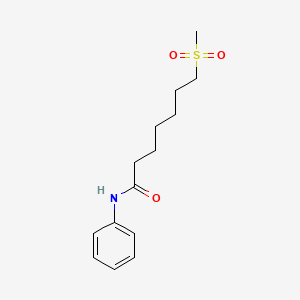
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)
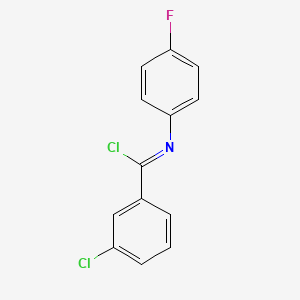

![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
